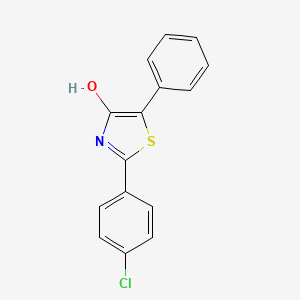

2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNOS/c16-12-8-6-11(7-9-12)15-17-14(18)13(19-15)10-4-2-1-3-5-10/h1-9,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDKDLCXHLBIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496181 | |

| Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65752-50-3 | |

| Record name | 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Hantzsch Synthesis of 2,5-Disubstituted-1,3-Thiazol-4-ols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Medicinal Chemistry and the Utility of the Hantzsch Synthesis

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in drug design. Thiazole-containing molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and versatile methods for the construction of the thiazole nucleus.[1] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1]

This guide provides an in-depth technical exploration of the Hantzsch synthesis specifically tailored for the preparation of 2,5-disubstituted-1,3-thiazol-4-ols. This particular substitution pattern, featuring a hydroxyl group at the 4-position, presents both unique synthetic challenges and opportunities for generating novel chemical entities with potential therapeutic applications. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, discuss the critical aspect of keto-enol tautomerism in the final products, and explore their characterization and significance in drug discovery.

Mechanistic Insights into the Hantzsch Synthesis of 2,5-Disubstituted-1,3-Thiazol-4-ols

The Hantzsch synthesis of 2,5-disubstituted-1,3-thiazol-4-ols proceeds through a well-established reaction cascade. A deep understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

The key starting materials for this specific synthesis are an α-halo-α'-hydroxyketone and a thioamide. The reaction is typically carried out in a suitable solvent, often with the addition of a mild base to facilitate the final dehydration step.

The generally accepted mechanism can be broken down into the following key steps:

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the halogen in the α-halo-α'-hydroxyketone. This step forms a key intermediate, an S-alkylated thioimidate.

-

Cyclization: The nitrogen atom of the thioimidate intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization step forms a five-membered heterocyclic ring, a 4-hydroxythiazoline intermediate. The isolation of such an intermediate has been reported in solid-phase studies of the Hantzsch reaction.

-

Dehydration: The final step involves the elimination of a molecule of water from the 4-hydroxythiazoline intermediate to yield the aromatic 2,5-disubstituted-1,3-thiazol-4-ol. This dehydration is often acid or base-catalyzed and is driven by the formation of the stable aromatic thiazole ring.

dot graph Hantzsch_Mechanism { graph [rankdir="LR", splines=ortho, label="Figure 1: Generalized Mechanism of the Hantzsch Synthesis for 2,5-Disubstituted-1,3-Thiazol-4-ols", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="α-Halo-α'-hydroxyketone + Thioamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="S-Alkylated Thioimidate Intermediate"]; Intermediate2 [label="4-Hydroxythiazoline Intermediate"]; Product [label="2,5-Disubstituted-1,3-Thiazol-4-ol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O", shape=plaintext];

// Edges Start -> Intermediate1 [label="Nucleophilic Attack"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration"]; Intermediate2 -> H2O [style=dashed, arrowhead=none]; } dot

Experimental Protocol: A General Procedure for the Synthesis of a 2-Aryl-5-alkyl-1,3-thiazol-4-ol

This protocol provides a generalized, adaptable procedure for the synthesis of a 2-aryl-5-alkyl-1,3-thiazol-4-ol. Researchers should consider this a starting point and may need to optimize conditions based on the specific substrates used.

Materials:

-

α-Bromo-α'-hydroxyketone (e.g., 1-bromo-1-hydroxypropan-2-one) (1.0 eq)

-

Substituted Thiobenzamide (e.g., Thiobenzamide) (1.0 eq)

-

Ethanol (or other suitable solvent such as isopropanol or a water/ethanol mixture)

-

Sodium Bicarbonate (or other mild base)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the α-bromo-α'-hydroxyketone (1.0 eq) in ethanol, add the substituted thiobenzamide (1.0 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Add sodium bicarbonate (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-5-alkyl-1,3-thiazol-4-ol.

dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, label="Figure 2: Experimental Workflow for the Synthesis of a 2,5-Disubstituted-1,3-Thiazol-4-ol", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Reactants [label="1. Mix α-Halo-α'-hydroxyketone and Thioamide in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base_Addition [label="2. Add Mild Base (e.g., NaHCO₃)"]; Reflux [label="3. Heat to Reflux and Monitor by TLC"]; Workup [label="4. Aqueous Workup (EtOAc/Water)"]; Purification [label="5. Purification by Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pure 2,5-Disubstituted-1,3-Thiazol-4-ol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Base_Addition; Base_Addition -> Reflux; Reflux -> Workup; Workup -> Purification; Purification -> Product; } dot

The Critical Role of Keto-Enol Tautomerism

A crucial aspect of the chemistry of 2,5-disubstituted-1,3-thiazol-4-ols is their existence in a tautomeric equilibrium with their corresponding keto form, 2,5-disubstituted-1,3-thiazolidin-4-one. The position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the pH.

dot graph Tautomerism { graph [rankdir="LR", splines=ortho, label="Figure 3: Keto-Enol Tautomerism in 2,5-Disubstituted-1,3-Thiazol-4-ols", labelloc=b, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368", dir=both];

// Nodes Enol [label="Enol Form\n(1,3-Thiazol-4-ol)"]; Keto [label="Keto Form\n(1,3-Thiazolidin-4-one)"];

// Edge Enol -> Keto [label="Equilibrium"]; } dot

In many cases, the enol form is favored due to the aromatic stabilization of the thiazole ring. However, the keto tautomer can be significantly populated, and its presence can influence the reactivity and biological activity of the compound. Understanding and characterizing this tautomeric equilibrium is essential for any researcher working with this class of molecules. Spectroscopic techniques, particularly NMR, are invaluable for studying this phenomenon. The presence of both tautomers can be observed by the appearance of distinct sets of signals in the NMR spectrum. The ratio of the tautomers can often be determined by integration of these signals.

Characterization of 2,5-Disubstituted-1,3-Thiazol-4-ols

Thorough characterization of the synthesized 2,5-disubstituted-1,3-thiazol-4-ols is imperative to confirm their structure and purity. The following table summarizes the expected spectroscopic data for a representative compound, 2-phenyl-5-methyl-1,3-thiazol-4-ol.

| Spectroscopic Technique | Expected Observations for 2-phenyl-5-methyl-1,3-thiazol-4-ol |

| ¹H NMR | Aromatic protons of the phenyl group (multiplet), a singlet for the methyl group at the 5-position, and a broad singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton will be concentration and solvent-dependent. The presence of the keto tautomer would result in additional signals, for example, a methine proton at the 5-position.[5][6] |

| ¹³C NMR | Signals for the aromatic carbons of the phenyl group, a signal for the methyl carbon, and signals for the carbons of the thiazole ring. The carbon at the 4-position bearing the hydroxyl group will have a characteristic chemical shift. The presence of the keto tautomer would lead to a carbonyl signal and different chemical shifts for the ring carbons.[5][6] |

| IR Spectroscopy | A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic aromatic C-H and C=C stretching vibrations will also be present. If the keto tautomer is present, a strong carbonyl (C=O) stretching band would be observed around 1700 cm⁻¹.[7][8] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺). Fragmentation patterns may involve the loss of substituents and cleavage of the thiazole ring.[9][10] |

Applications in Drug Development and Future Perspectives

The 2,5-disubstituted-1,3-thiazol-4-ol scaffold holds significant promise for the development of new therapeutic agents. The presence of the hydroxyl group provides a handle for further functionalization, allowing for the generation of diverse libraries of compounds for biological screening. This hydroxyl group can also participate in crucial hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, including one-pot and multicomponent reactions.[12] Furthermore, the exploration of the biological activity of novel 2,5-disubstituted-1,3-thiazol-4-ol derivatives against a range of therapeutic targets will undoubtedly continue to be a fruitful area of investigation for medicinal chemists and drug development professionals.

References

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]

-

Review of the synthesis and biological activity of thiazoles. Bohrium. Available from: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

A Review on Thiazole : It's Synthesis And Pharmaceutical significance. JETIR. Available from: [Link]

-

Review of the synthesis and biological activity of thiazoles. Cogent Chemistry. Available from: [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules. Available from: [Link]

-

Hantzsch Thiazole Synthesis. Scribd. Available from: [Link]

-

Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Available from: [Link]

-

The Hantzsch Thiazole Synthesis. ResearchGate. Available from: [Link]

-

Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters. Available from: [Link]

-

Mass spectrum and fragmentations for compound 5. ResearchGate. Available from: [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Available from: [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Molecules. Available from: [Link]

-

Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Medicinal Chemistry. Available from: [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available from: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

-

Synthesis, structure elucidation and cytotoxic activities of 2,5-disubstituted-1,3,4-thiadiazole and l,2,4-triazole-3-thione derivatives. ResearchGate. Available from: [Link]

-

Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. Available from: [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. Available from: [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. Available from: [Link]

-

(a) Observed IR spectrum of thiazole (1) isolated in a solid argon... ResearchGate. Available from: [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available from: [Link]

-

Table of Characteristic IR Absorptions. Columbia University. Available from: [Link]

-

1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. ResearchGate. Available from: [Link]

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Heliyon. Available from: [Link]

-

Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. Available from: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available from: [Link]

-

Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of Mass Spectrometry. Available from: [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules. Available from: [Link]

-

Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. Molecules. Available from: [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules. Available from: [Link]

-

Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives. ResearchGate. Available from: [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. jetir.org [jetir.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

Spectroscopic Fingerprinting of a Privileged Scaffold: A Technical Guide to 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, a molecule of significant interest within medicinal chemistry and drug development. The thiazole core is a well-established privileged scaffold, and understanding the nuanced structural and electronic properties of its derivatives is paramount for rational drug design. This document moves beyond a mere recitation of data, offering insights into the causality of experimental choices and the logic of spectral interpretation, thereby providing a robust, self-validating methodology for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Thiazole Scaffold and the Subject Molecule

The 1,3-thiazole ring is a cornerstone of numerous pharmacologically active compounds, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound, featuring a chlorophenyl group at the 2-position and a phenyl group at the 5-position, imparts a unique combination of steric and electronic features. The hydroxyl group at the 4-position is of particular interest as it introduces the potential for hydrogen bonding and, crucially, keto-enol tautomerism, which can significantly influence the molecule's biological activity and pharmacokinetic profile.[1][2][3] A thorough spectroscopic characterization is therefore essential to unequivocally determine its structure and understand its chemical behavior.

Molecular Structure and Tautomerism

The subject molecule can exist in two tautomeric forms: the enol form (this compound) and the keto form (2-(4-Chlorophenyl)-5-phenyl-1,3-thiazolidin-4-one). The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. Spectroscopic analysis is critical to determine the predominant tautomeric form in a given environment.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Purification

A common and effective method for the synthesis of 4-hydroxythiazole derivatives is the Hantzsch thiazole synthesis.[4] This typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of this compound, a suitable starting material would be 4-chlorobenzothioamide and 2-bromo-1-phenylethanone.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzothioamide (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: To the stirred solution, add 2-bromo-1-phenylethanone (1 equivalent).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for the unambiguous characterization of this compound. The following workflow ensures a comprehensive analysis of its structural and electronic properties.

Caption: General experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, are indispensable.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

Expected Spectral Data and Interpretation:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic-H (Phenyl) | 7.2 - 7.6 | Multiplet | 5H | Protons of the C5-phenyl group. |

| Aromatic-H (Chlorophenyl) | 7.4 - 7.9 | Multiplet (two doublets) | 4H | Protons of the C2-(4-chlorophenyl) group, exhibiting an AA'BB' system. |

| -OH (Enol) | 9.0 - 12.0 | Broad Singlet | 1H | This proton is exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration. The presence of this peak would confirm the enol tautomer. |

| -CH₂- (Keto) | ~4.5 | Singlet | 2H | If the keto tautomer is present, a methylene signal would be expected. |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: A proton-decoupled spectrum is typically acquired with a spectral width of 0-200 ppm.

Expected Spectral Data and Interpretation:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Keto) | 180 - 200 | A signal in this region would be strong evidence for the keto tautomer. |

| C-OH (Enol C4) | 150 - 160 | The chemical shift of the carbon bearing the hydroxyl group in the enol form. |

| C2 | 160 - 170 | Carbon of the thiazole ring attached to the chlorophenyl group. |

| C5 | 130 - 140 | Carbon of the thiazole ring attached to the phenyl group. |

| Aromatic Carbons | 120 - 140 | Signals corresponding to the carbons of the phenyl and chlorophenyl rings. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the synthesized compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF or Orbitrap mass spectrometer for accurate mass measurement.

-

Data Acquisition: Acquire the spectrum in positive or negative ion mode.

Expected Data and Interpretation:

-

Molecular Ion Peak: The most important signal will be the [M+H]⁺ or [M-H]⁻ ion. For C₁₅H₁₀ClNOS, the expected exact mass is approximately 287.0226. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature, with an M+2 peak approximately one-third the intensity of the molecular ion peak.

-

Fragmentation Pattern: The fragmentation pattern will provide further structural information. Common fragmentation pathways for thiazoles may involve cleavage of the substituent groups or ring opening.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

Expected Data and Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| O-H stretch (Enol) | 3200 - 3600 (broad) | A broad absorption in this region would indicate the presence of the hydroxyl group of the enol form. |

| C=O stretch (Keto) | 1680 - 1720 (strong) | A strong, sharp peak in this region would be indicative of the carbonyl group in the keto tautomer. |

| C=N stretch (Thiazole ring) | 1600 - 1650 | Characteristic of the thiazole ring system. |

| C=C stretch (Aromatic) | 1450 - 1600 | Multiple bands corresponding to the aromatic rings. |

| C-Cl stretch | 1000 - 1100 | Absorption due to the carbon-chlorine bond. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from approximately 200 to 800 nm.

Expected Data and Interpretation:

-

λmax: The presence of the extended conjugated system, including the thiazole ring and the two aromatic substituents, is expected to result in strong absorption bands in the UV region. Typically, thiazole derivatives exhibit absorption maxima (λmax) in the range of 250-350 nm.[5][6][7][8] The exact position of λmax will be influenced by the solvent polarity and the predominant tautomeric form.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a synergistic application of NMR, MS, FT-IR, and UV-Vis techniques. The data obtained from these methods will not only confirm the chemical structure but also provide critical insights into its tautomeric equilibrium, which is a key determinant of its physicochemical and biological properties. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently and accurately characterize this and related thiazole derivatives, thereby facilitating their further development in medicinal chemistry.

References

-

ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV–vis and (b) fluorescence spectra of selected thiazol‐2‐imine.... Retrieved from [Link]

-

ResearchGate. (n.d.). The UV-vis spectra of the synthesized molecules recorded in different.... Retrieved from [Link]

-

ResearchGate. (n.d.). Simulated UV-Vis absorption spectrum for the best performed of designed.... Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]

-

Journal of the Chemical Society B. (n.d.). The absorption spectra of some thiazines and thiazoles. Retrieved from [Link]

-

AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. Retrieved from [Link]

-

PubMed. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][5][6]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]

-

Sci-Hub. (n.d.). Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

-

PubChem. (n.d.). 2-((5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)thio)-N-(1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

NIH. (n.d.). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Bis(4-chlorophenyl)-5-phenyl-1,3-thiazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. Retrieved from [Link]

-

Iraqi Journal of Pharmaceutical Sciences. (n.d.). View of Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

-

MDPI. (n.d.). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

-

NIST WebBook. (n.d.). Thiazole, 2,4,5-trimethyl-. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

Sources

- 1. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sci-hub.ru [sci-hub.ru]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation, predicted data, and a robust experimental protocol.

Introduction: The Significance of NMR in Characterizing Thiazole Derivatives

Thiazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The precise characterization of these molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure, providing detailed insights into the chemical environment of each atom.[3][4] This guide will focus on the application of ¹H and ¹³C NMR to elucidate the structure of this compound, a compound of interest for its potential biological applications.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | ~10.0 - 12.0 | Singlet (broad) | - |

| Phenyl-H (ortho) | ~7.8 - 8.0 | Doublet | ~8.0 |

| Phenyl-H (meta) | ~7.4 - 7.6 | Triplet | ~8.0 |

| Phenyl-H (para) | ~7.3 - 7.5 | Triplet | ~7.5 |

| 4-Chlorophenyl-H (ortho to Cl) | ~7.5 - 7.7 | Doublet | ~8.5 |

| 4-Chlorophenyl-H (meta to Cl) | ~7.9 - 8.1 | Doublet | ~8.5 |

Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=N (Thiazole C2) | ~160 - 165 |

| C-OH (Thiazole C4) | ~145 - 150 |

| C-Phenyl (Thiazole C5) | ~120 - 125 |

| Phenyl-C (ipso) | ~130 - 135 |

| Phenyl-C (ortho) | ~128 - 130 |

| Phenyl-C (meta) | ~129 - 131 |

| Phenyl-C (para) | ~125 - 127 |

| 4-Chlorophenyl-C (ipso) | ~130 - 135 |

| 4-Chlorophenyl-C (C-Cl) | ~135 - 140 |

| 4-Chlorophenyl-C (ortho to Cl) | ~128 - 130 |

| 4-Chlorophenyl-C (meta to Cl) | ~130 - 132 |

Spectral Interpretation: A Rationale for Peak Assignments

The predicted chemical shifts are based on the electronic environment of each nucleus. The electronegativity of the nitrogen and sulfur atoms in the thiazole ring, along with the presence of the hydroxyl and phenyl substituents, significantly influences the shielding and deshielding of the various protons and carbons.[3]

-

¹H NMR: The hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift due to hydrogen bonding. The aromatic protons of the phenyl and 4-chlorophenyl rings will exhibit characteristic doublet and triplet splitting patterns, with their chemical shifts influenced by the electron-withdrawing nature of the chloro group and the thiazole ring.[7]

-

¹³C NMR: The carbons of the thiazole ring are expected to resonate at lower field due to the influence of the heteroatoms. The C=N carbon (C2) will be significantly deshielded. The carbons of the aromatic rings will have distinct chemical shifts based on their position relative to the substituents.[8]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the synthesized and purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is an excellent solvent for many organic compounds and its residual peak does not interfere with the signals of interest.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the deuterium signal of the solvent as a lock.

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include: a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each unique carbon.[9]

-

Typical parameters include: a 45-degree pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the isotope.

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to establish proton-proton connectivities.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

-

Visualization of Molecular Structure and Workflow

To further aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectroscopy of this compound. By combining predicted spectral data with a rigorous experimental protocol, researchers are equipped with the necessary tools for the accurate structural elucidation of this and similar thiazole derivatives. The application of these methodologies will undoubtedly contribute to the advancement of research and development in fields where these compounds play a vital role.

References

-

NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

¹H NMR spectrum of the thiazole derivative B. ResearchGate. [Link]

-

Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. (2024). Molecules, 29(7), 1543. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Universidade de Aveiro. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). (2013). SciSpace. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. [Link]

-

Short Summary of 1H-NMR Interpretation. University of Wisconsin-La Crosse. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 578–582. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. [Link]

-

1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2018). MDPI. [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. [Link]

-

4,4'-[(2-Chlorophenyl)methylene]bis[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol]. (2001). MDPI. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2011). International Journal of Molecular Sciences, 12(11), 7846–7859. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. growingscience.com [growingscience.com]

- 8. scispace.com [scispace.com]

- 9. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to the Chemical Properties of 2-Aryl-5-Aryl-1,3-Thiazol-4-ols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in the architecture of numerous biologically active compounds.[1] This five-membered heterocyclic motif, containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a valuable component in the design of molecules targeting a diverse range of biological targets. The 2-aryl-5-aryl-1,3-thiazol-4-ol core, in particular, represents a class of compounds with significant potential for further exploration in drug discovery and development. The presence of two aryl groups offers opportunities for extensive structure-activity relationship (SAR) studies, while the hydroxyl group at the 4-position introduces a key functional handle for modulating physicochemical properties and engaging in hydrogen bonding interactions with biological macromolecules.

Synthetic Strategies: Constructing the 2,5-Diaryl-1,3-Thiazol-4-ol Core

The most common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3] For the preparation of 2-aryl-5-aryl-1,3-thiazol-4-ols, a variation of this classical method is employed, utilizing an α-hydroxy-α-aryl-acetic acid derivative and a thioamide.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a robust and widely applicable method for the construction of thiazole rings. The general mechanism involves the reaction of an α-haloketone with a thioamide. The sulfur of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3-Thiazol-4-ol

The following protocol outlines a representative synthesis of a 2,5-diaryl-1,3-thiazol-4-ol, adapted from established methodologies for related thiazole syntheses.

Step 1: Synthesis of α-Bromo Phenylacetyl Chloride

-

To a solution of phenylacetic acid (1 eq.) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.

-

In a separate flask, dissolve N-bromosuccinimide (NBS) (1.1 eq.) in the same solvent.

-

Slowly add the freshly prepared phenylacetyl chloride solution to the NBS solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-bromo phenylacetyl chloride.

Step 2: Hantzsch Condensation with Thiobenzamide

-

Dissolve thiobenzamide (1 eq.) in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

-

To this solution, add a base, such as sodium bicarbonate (2 eq.).

-

Slowly add a solution of α-bromo phenylacetyl chloride (1 eq.) in the same solvent to the thiobenzamide mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2,5-diphenyl-1,3-thiazol-4-ol.

Key Chemical Properties of 2-Aryl-5-Aryl-1,3-Thiazol-4-ols

Tautomerism: The Keto-Enol Equilibrium

A crucial chemical feature of 2-aryl-5-aryl-1,3-thiazol-4-ols is their existence in a tautomeric equilibrium with their corresponding keto form, 2-aryl-5-aryl-1,3-thiazolidin-4-one. This phenomenon is analogous to the well-known keto-enol tautomerism observed in carbonyl compounds.[4] The position of this equilibrium is influenced by several factors, including the nature of the substituents on the aryl rings, the solvent, and the solid-state packing forces.

Spectroscopic studies are instrumental in elucidating the predominant tautomeric form. In the infrared (IR) spectrum, the enol form will exhibit a characteristic O-H stretching vibration, while the keto form will show a strong C=O stretching absorption. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can also provide definitive evidence for the tautomeric preference in solution.[5]

Caption: Keto-enol tautomerism in 2-aryl-5-aryl-1,3-thiazol-4-ols.

Reactivity of the Hydroxyl Group

The hydroxyl group at the 4-position is a key site of reactivity in this class of compounds. It can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

-

Acylation: The hydroxyl group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding esters. This modification can be used to alter the lipophilicity and pharmacokinetic properties of the molecule.

-

Alkylation: Alkylation of the hydroxyl group to form ethers can be achieved using alkyl halides in the presence of a base. This derivatization can be used to probe the steric and electronic requirements of biological targets.

Spectroscopic Characterization

The structural elucidation of 2-aryl-5-aryl-1,3-thiazol-4-ols relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons in the aryl rings will appear in the downfield region (typically δ 7.0-8.5 ppm). The chemical shift of the proton at the 5-position of the thiazole ring (if present) will be influenced by the nature of the aryl substituent. In the enol form, a broad singlet corresponding to the hydroxyl proton may be observed, which is exchangeable with D₂O. |

| ¹³C NMR | The carbon atoms of the thiazole ring will have characteristic chemical shifts. The C4 carbon bearing the hydroxyl group will appear at a specific downfield shift. In the keto tautomer, the carbonyl carbon will be observed at a significantly downfield chemical shift (typically δ 170-180 ppm).[5] |

| Infrared (IR) | The enol form will show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The keto form will exhibit a strong C=O stretching vibration typically in the range of 1680-1720 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide valuable information about the structure, often showing characteristic losses of the aryl substituents. |

Biological Significance and Potential Applications

While specific biological activity data for 2-aryl-5-aryl-1,3-thiazol-4-ols are not extensively reported in the readily available literature, the broader class of thiazole-containing compounds has demonstrated a vast range of pharmacological activities.[6] These include:

-

Antimicrobial Activity: Many thiazole derivatives have been shown to possess potent antibacterial and antifungal properties.[7][8][9] The thiazole scaffold can be found in several clinically used antimicrobial agents.

-

Anticancer Activity: A significant number of thiazole-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines.[6][10][11] They can exert their anticancer effects through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.

-

Anti-inflammatory Activity: Thiazole derivatives have also been explored as anti-inflammatory agents, with some compounds showing promising activity in preclinical models.

The 2-aryl-5-aryl-1,3-thiazol-4-ol scaffold, with its tunable aryl substituents and the reactive hydroxyl group, presents a promising starting point for the design and synthesis of novel therapeutic agents. The ability to exist in tautomeric forms may also play a role in their biological activity, as different tautomers may exhibit different binding affinities for their biological targets.

Future Directions

The field of 2-aryl-5-aryl-1,3-thiazol-4-ols is ripe for further exploration. Future research should focus on:

-

Development of optimized and diverse synthetic methodologies: Exploring new synthetic routes to access a wider range of derivatives with varied substitution patterns on the aryl rings.

-

In-depth investigation of their tautomeric behavior: A systematic study of the factors influencing the keto-enol equilibrium in different solvent systems and the solid state.

-

Comprehensive evaluation of their biological activities: Screening of a library of these compounds against a broad panel of biological targets to identify promising lead compounds for various therapeutic areas.

-

Structure-activity relationship (SAR) studies: Elucidating the key structural features that govern the biological activity of this class of compounds to guide the design of more potent and selective analogues.

By systematically addressing these areas, the full potential of 2-aryl-5-aryl-1,3-thiazol-4-ols as a valuable scaffold in medicinal chemistry can be unlocked, paving the way for the development of novel and effective therapeutic agents.

References

-

Tomassetti, M., et al. (2021). Recent Developments in the Hantzsch Thiazole Synthesis. Molecules, 26(15), 4475. [Link]

-

Various Authors. (2022). Synthesis of 2,5-diaryl-1,3,4-thiadiazoles via Lawesson's reagent under microwave irradiation. ResearchGate. [Link]

-

Wang, Z. (2010). Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Various Authors. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube. [Link]

-

ChemHelp ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Various Authors. (2023). Synthesis of 2-Amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles. ResearchGate. [Link]

-

El-Gazzar, A. B. A., et al. (2007). An unexpected synthesis of 3,5-diaryl-1,2,4-thiadiazoles from thiobenzamides and methyl bromocyanoacetate. PMC. [Link]

-

Luczynski, Z., & Kudelko, A. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(19), 6431. [Link]

-

Papernaya, L. K., et al. (2015). Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. ResearchGate. [Link]

-

Al-Hourani, B. J. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. [Link]

-

Zhang, Y., et al. (2017). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. PMC. [Link]

-

Various Authors. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

-

Wang, C., et al. (2015). One-Pot Synthesis of 2,5-Diaryl 1,3,4-Oxadiazoles via Di-tert-butyl Peroxide Promoted N-Acylation of Aryl Tetrazoles with Aldehydes. PubMed. [Link]

-

Lesyk, R., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

-

Various Authors. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry. [Link]

-

Various Authors. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. ResearchGate. [Link]

-

Various Authors. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]

-

Various Authors. (2020). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]

-

Shawali, A. S., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][7][12]triazolo[4,3-a]pyrimidines. PMC. [Link]

-

Various Authors. (2021). Anticancer, Antioxidant Activities and Molecular Docking Study of Thiazolidine -4-one and Thiadiazol Derivatives. ResearchGate. [Link]

-

Various Authors. (2022). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. MDPI. [Link]

-

Various Authors. (2023). Novel 5-Aryl-[7][12]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. [Link]

-

Various Authors. (2017). Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

-

Various Authors. (2017). Theoretical studies on excited state proton transfer tautomerism reaction and spectroscopic properties of 6-methyl-4-hydroxy pyrimidine monomers and dimers. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC. [Link]

-

Jololiddinov, F. Y. U., et al. (2020). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied Sciences, 2(09), 143-153. [Link]

-

Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

-

Silverberg, L. J., et al. (2023). Novel Conversion of 2,3-Diaryl-2,3-dihydro-1,3-thiaza-4-ones to Dimeric Ring-opened Thioacetals. ResearchGate. [Link]

Sources

- 1. Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Tautomerism in 4-Hydroxythiazole Derivatives: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The 4-hydroxythiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The pharmacological and physicochemical properties of these derivatives are profoundly influenced by a subtle yet critical phenomenon: tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in 4-hydroxythiazole derivatives, with a focus on the predominant keto-enol forms. We will delve into the structural nuances of these tautomers, the analytical techniques for their characterization, and the critical implications of this dynamic isomerization on drug discovery and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical guidance. The presence of isomers is a significant challenge in the development of new medicinal or pharmaceutical agents, as the primary goal is to obtain the most active compound with high purity and yield[1][2][3]. Tautomerism is a common phenomenon in biomolecules and many drugs, often requiring strategies to control the desired species and equilibrium conditions for efficient chemical speciation[1][2][3].

The Landscape of Tautomerism in 4-Hydroxythiazole Derivatives

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of 4-hydroxythiazole derivatives, the principal tautomeric equilibrium exists between the aromatic 4-hydroxythiazole (enol-imine) form and the non-aromatic thiazol-4(5H)-one (keto-amine) form. However, depending on the substitution pattern, other tautomeric forms, such as the imino-enol and zwitterionic species, may also be present in equilibrium.

The relative stability of these tautomers is a delicate balance of several factors, including:

-

Aromaticity: The enol-imine form benefits from the thermodynamic stability of the aromatic thiazole ring.

-

Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can significantly stabilize specific tautomers, particularly in the solid state and in non-polar solvents.

-

Solvent Effects: The polarity of the solvent plays a crucial role in shifting the equilibrium. Polar solvents tend to favor more polar tautomers, often the keto-amine form, by stabilizing the carbonyl group through dipole-dipole interactions and hydrogen bonding.

-

Electronic Effects of Substituents: Electron-donating or electron-withdrawing groups on the thiazole ring can influence the acidity of the migrating proton and the electron density distribution, thereby altering the tautomeric preference.

The interplay of these factors dictates the predominant tautomeric form in a given environment, which in turn governs the molecule's shape, electronic properties, and ultimately, its biological function.

Characterization of Tautomeric Forms: A Multi-faceted Approach

Elucidating the tautomeric landscape of a 4-hydroxythiazole derivative requires a combination of spectroscopic and computational techniques. Each method provides a unique piece of the puzzle, and a holistic understanding is achieved through their synergistic application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, one can identify and quantify the different tautomers present in equilibrium.

Key Observables:

-

¹H NMR: The enol-imine tautomer will typically show a characteristic signal for the hydroxyl proton (-OH), while the keto-amine form will exhibit signals for the N-H proton and the C5-H protons, which are often diastereotopic in a chiral environment. The chemical shift of the C5 proton is also a key indicator, being in the aromatic region for the enol form and in the aliphatic region for the keto form.

-

¹³C NMR: The carbon spectrum provides definitive evidence of the tautomeric forms. The enol-imine form will display a signal for the C4 carbon bonded to the hydroxyl group in the aromatic region (typically >160 ppm). In contrast, the keto-amine form will show a characteristic carbonyl signal (C=O) at a much lower field (typically >180 ppm).

Experimental Protocol for NMR Analysis of Tautomerism:

-

Sample Preparation: Dissolve a precisely weighed amount of the 4-hydroxythiazole derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium. It is advisable to test a range of solvents with varying polarities.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant, known temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans to allow for full magnetization recovery.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer in both the ¹H and ¹³C spectra.

-

Integrate the well-resolved signals corresponding to each tautomer in the ¹H spectrum. The ratio of the integrals will provide the molar ratio of the tautomers in solution.

-

Confirm the assignments by analyzing the ¹³C spectrum for the presence of the C-OH or C=O signals.

-

-

Variable Temperature (VT) NMR (Optional): To study the thermodynamics of the tautomeric equilibrium, acquire spectra at different temperatures. A van't Hoff plot (ln(Keq) vs. 1/T) can then be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization process.

Table 1: Representative NMR Chemical Shifts for 4-Hydroxythiazole Tautomers

| Tautomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Enol-imine (4-hydroxythiazole) | C5-H: ~7.0-8.0, OH: variable | C4-OH: ~160-170 |

| Keto-amine (thiazol-4(5H)-one) | C5-H₂: ~3.5-4.5, NH: variable | C4=O: ~180-200 |

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy is a sensitive technique for detecting the presence of different tautomers, as the keto and enol forms possess distinct chromophores and thus exhibit different absorption maxima (λ_max).

-

Enol-imine Tautomer: The aromatic system typically gives rise to π → π* transitions at shorter wavelengths.

-

Keto-amine Tautomer: The conjugated enone or enamine system often results in n → π* transitions at longer wavelengths.

By monitoring the changes in the UV-Vis spectrum in different solvents, one can qualitatively assess the shift in the tautomeric equilibrium. Polar solvents that stabilize the keto form will often lead to an increase in the intensity of the longer-wavelength absorption band.

Experimental Protocol for UV-Vis Analysis of Tautomerism:

-

Solution Preparation: Prepare dilute solutions of the 4-hydroxythiazole derivative in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the absorption maxima for each tautomeric form.

-

Observe the relative intensities of the absorption bands in different solvents. An increase in the intensity of a particular band with increasing solvent polarity suggests it corresponds to the more polar tautomer (often the keto form).

-

Isosbestic points, where the molar absorptivity of the two tautomers is equal, can provide evidence for a two-component equilibrium.

-

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state[4]. This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively distinguishing between the C-O and C=O bonds, as well as the N-H and O-H groups. However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Computational Chemistry: A Theoretical Framework for Understanding Tautomerism

Density Functional Theory (DFT) calculations have become an indispensable tool for studying tautomerism. By calculating the relative energies of the different tautomers, one can predict the most stable form in the gas phase and in various solvents using continuum solvation models like the Polarizable Continuum Model (PCM).

Typical Computational Workflow:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or higher).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculations: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Solvation Effects: The effect of the solvent is incorporated using a continuum solvation model (e.g., IEF-PCM or SMD) to predict the tautomeric equilibrium in solution.

Diagram 1: Computational Workflow for Tautomer Analysis

Caption: A typical workflow for the computational analysis of tautomerism.

The Impact of Tautomerism on Drug Development

The tautomeric state of a 4-hydroxythiazole derivative is not merely an academic curiosity; it has profound implications for its drug-like properties and biological activity[1][2][3][5]. Understanding and controlling tautomerism is a critical aspect of rational drug design[5].

Biological Activity and Receptor Binding

The different tautomers of a drug candidate will have distinct three-dimensional shapes and hydrogen bonding patterns (donors and acceptors). This can lead to significant differences in their ability to bind to a biological target. One tautomer may fit perfectly into the active site of an enzyme or the binding pocket of a receptor, while another may not. Therefore, the observed biological activity is often a reflection of the concentration of the active tautomer at the site of action. For instance, the keto-enol tautomerism can have a significant impact on bioactivity by affecting binding interactions and pharmacological effects[5].

Diagram 2: Tautomer-Dependent Receptor Binding

Caption: Illustration of how different tautomers can exhibit differential binding to a biological target.

Physicochemical Properties and Pharmacokinetics

Tautomerism can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Solubility: The different tautomers will have different polarities and hydrogen bonding capacities, leading to variations in their aqueous solubility.

-

Lipophilicity (LogP): The partition coefficient between octanol and water (LogP) is a key determinant of a drug's ability to cross cell membranes. Since the keto and enol forms have different polarities, they will have different LogP values, which can affect their absorption and distribution.

-

pKa: The acidity of the migrating proton will differ between tautomers, leading to different pKa values. This can impact the ionization state of the drug at physiological pH, which in turn affects its solubility, permeability, and binding to plasma proteins.

-

Metabolic Stability: The metabolic fate of a drug can be tautomer-dependent. One tautomer may be more susceptible to enzymatic degradation than another.

Case Study: Thiazolidinediones in Diabetes Treatment

The thiazolidinedione (TZD) class of drugs, used to treat type 2 diabetes, provides a compelling example of the importance of tautomerism. The TZD ring system can exist in several tautomeric forms[6]. The biological activity of these compounds is attributed to their interaction with the peroxisome proliferator-activated receptor gamma (PPARγ). The specific tautomeric form that binds to the receptor is crucial for its agonist activity. The design and synthesis of new TZD derivatives often implicitly consider the tautomeric equilibria to optimize their pharmacological profile.

Strategies for Controlling Tautomerism in Drug Design

While tautomerism is an intrinsic property of 4-hydroxythiazole derivatives, it is possible to influence the tautomeric equilibrium through strategic molecular design.

-

Substitution: Judicious placement of electron-donating or -withdrawing groups can shift the equilibrium towards the desired tautomer. For example, an electron-withdrawing group at the C5 position can increase the acidity of the C5-H proton, potentially favoring the enol form.

-

Steric Hindrance: Bulky substituents can be introduced to sterically disfavor one tautomer over another.

-

Intramolecular Hydrogen Bonding: Designing molecules that can form strong intramolecular hydrogen bonds in one tautomeric form can significantly stabilize that form.

-

Prodrug Strategies: A less stable but more active tautomer can be "locked" in its desired form through the use of a prodrug approach. The protecting group is then cleaved in vivo to release the active tautomer at the site of action.

Conclusion

Tautomerism in 4-hydroxythiazole derivatives is a multifaceted phenomenon with far-reaching consequences in drug discovery and development. A thorough understanding of the factors that govern tautomeric equilibria and the analytical techniques for their characterization is essential for the rational design of new drug candidates. By embracing the dynamic nature of these molecules and strategically manipulating their tautomeric preferences, researchers can unlock the full therapeutic potential of this versatile heterocyclic scaffold. The ability to control and characterize tautomers will undoubtedly continue to be a key driver of innovation in medicinal chemistry.

References

-

Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1187425. [Link]

-

Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. Semantic Scholar. [Link]

-

Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. ResearchGate. [Link]

-

Bharatam, P. V., & Patel, D. S. (2010). Importance of tautomerism in drugs. ResearchGate. [Link]

-

Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. OUCI. [Link]

-

O'Sullivan, S., & Tormey, P. (2017). Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Chemistry & Medicinal Chemistry, 12(21), 1717-1744. [Link]

-

Täuscher, E., et al. (2011). Synthesis and Characterization of New 4-Hydroxy-1,3-thiazoles. ChemInform. [Link]

-

Jiang, B., et al. (2018). Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators. European Journal of Medicinal Chemistry, 143, 1759-1769. [Link]

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o590–o594. [Link]

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Keto-enol tautomerism in the development of new drugs | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its bioavailability, formulation, and ultimate therapeutic efficacy. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 2-(4-Chlorophenyl)-5-phenyl-1,3-thiazol-4-ol, a heterocyclic compound with potential pharmacological significance. We delve into the physicochemical properties of the molecule, explore the theoretical underpinnings of solubility, present validated experimental protocols for both thermodynamic and kinetic solubility determination, and offer a predictive model based on Hansen Solubility Parameters. This document is intended for researchers, chemists, and drug development professionals seeking a robust methodology for characterizing this and structurally related compounds.

Introduction and Molecular Profile